Product packaging for Boc-Cit-OH(Cat. No.:CAS No. 45234-13-7)

Boc-Cit-OH

Cat. No.: B558602
CAS No.: 45234-13-7
M. Wt: 275.3 g/mol
InChI Key: CMJCWQISQGNHHI-ZETCQYMHSA-N
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Description

Significance of Boc-Protected Amino Acids in Peptide Chemistry

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the creation of custom peptides for a vast array of applications. This process involves the sequential addition of amino acids to form a peptide chain. A critical challenge in this process is preventing unwanted reactions at the reactive amino group of an amino acid while its carboxyl group is being coupled to the growing peptide chain. This is achieved through the use of "protecting groups." wikipedia.org

Among the most pivotal of these are the Boc-protected amino acids. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. Its introduction revolutionized the field, particularly in the context of solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield. chempep.com The Boc/benzyl (Bzl) protection strategy became a classic approach in SPPS. wikipedia.org

The significance of the Boc group lies in its unique chemical properties. It is stable under a variety of conditions, including basic and nucleophilic environments, which allows for the selective modification of other parts of the amino acid or peptide without disturbing the protected amine. organic-chemistry.org However, the Boc group can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). chempep.com This process, known as deprotection, exposes the free amino group, making it available for coupling with the next amino acid in the sequence. This orthogonal stability—robustness to certain reagents and lability to others—is fundamental to the strategic assembly of complex peptide molecules. organic-chemistry.org The versatility and reliability of Boc-amino acids have made them indispensable tools for researchers developing peptide-based therapeutics, including antibiotics, antivirals, and anticancer agents.

Overview of Boc-Citrulline (Boc-Cit-OH) in Academic Contexts

This compound is the chemical designation for N(alpha)-tert-butyloxycarbonyl-L-citrulline. It is a derivative of L-citrulline, a non-proteinogenic amino acid, where the alpha-amino group is protected by a Boc group. cymitquimica.com This modification makes the citrulline molecule stable and suitable for use as a building block in peptide synthesis. chemimpex.com The presence of the Boc group enhances the compound's solubility in organic solvents and allows for its controlled incorporation into peptide chains. cymitquimica.com

In academic research, this compound serves as a crucial reagent for synthesizing peptides containing citrulline. The incorporation of this non-standard amino acid is of significant interest for studying various biological processes. Citrulline is a key intermediate in the urea (B33335) cycle and a precursor to arginine, which is essential for the production of the vital signaling molecule nitric oxide. cymitquimica.comchemimpex.com Therefore, peptides containing citrulline are used in research related to nitric oxide synthesis, vasodilation, and cardiovascular health. chemimpex.com The synthesis of this compound itself is a straightforward process, typically involving the reaction of L-citrulline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.com

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-(carbamoylamino)pentanoic acid chemdad.com
Synonyms Boc-L-Cit-OH, Nα-Boc-L-citrulline, (S)-2-Boc-amino-5-ureidopentanoic acid chemimpex.com
CAS Number 45234-13-7
Molecular Formula C₁₁H₂₁N₃O₅
Molecular Weight 275.30 g/mol
Appearance White to pale yellow powder
Solubility Soluble in DMSO and methanol; less soluble in water cymitquimica.com

This data is compiled from multiple sources for reference. cymitquimica.comchemimpex.comchemdad.com

Scope and Research Trajectories for this compound

The utility of this compound extends beyond basic biochemical studies into advanced therapeutic development, most notably in the field of oncology. A major research trajectory involves its use as a component in enzyme-cleavable linkers for antibody-drug conjugates (ADCs). medchemexpress.comambeed.comtargetmol.com ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, minimizing damage to healthy tissue.

A prominent example is the dipeptide linker, Valine-Citrulline (Val-Cit). Boc-protected precursors, such as Boc-Val-Cit-OH, are used to synthesize these linkers. cd-bioparticles.netaxispharm.com The Val-Cit linker is engineered to be stable in the bloodstream but is specifically cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. cd-bioparticles.net Upon cleavage, the cytotoxic payload is released inside the target cell. cd-bioparticles.net The development of such cleavable linkers is a highly active area of research, aiming to improve the therapeutic window and efficacy of ADCs.

Furthermore, this compound remains a valuable tool in drug development programs targeting the urea cycle and cardiovascular diseases. By incorporating this compound into drug candidates, researchers can investigate the impact on nitric oxide production and related physiological pathways. chemimpex.com Its role as a precursor for arginine makes it relevant for studies in neuroprotection and mitigating oxidative stress. chemimpex.com The ongoing exploration of citrullinated peptides in immunology, particularly in the context of autoimmune diseases where such peptides can be antigenic, represents another frontier for the application of this compound in research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O5 B558602 Boc-Cit-OH CAS No. 45234-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCWQISQGNHHI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427356
Record name Boc-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45234-13-7
Record name Boc-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl) oxycarbonylamino]pentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Boc Cit Oh

Established Synthetic Pathways for Boc-Cit-OH

The synthesis of this compound is a fundamental process for its application in further chemical transformations, primarily in the assembly of peptides. The core of the synthesis involves the selective protection of the α-amino group of L-citrulline.

Protection Strategies for the Amino Group of Citrulline

The most prevalent and established method for the Nα-protection of citrulline involves the use of di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O). This reaction is a nucleophilic acyl substitution where the amino group of citrulline attacks one of the carbonyl carbons of the Boc anhydride. total-synthesis.com The process is typically carried out under either anhydrous or aqueous basic conditions. organic-chemistry.org The base, often sodium hydroxide (B78521) or triethylamine, serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the reaction. total-synthesis.com

The general mechanism proceeds as follows:

The amine nitrogen of L-citrulline acts as a nucleophile, attacking an electrophilic carbonyl carbon of Boc₂O.

This forms a tetrahedral intermediate which then collapses.

The unstable tert-butoxycarbonate leaving group decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. total-synthesis.com

This method is highly effective for selectively protecting the α-amino group while leaving the ureido group in the side chain and the carboxylic acid group untouched, yielding the desired this compound. cymitquimica.com

Table 1: Reagents for Boc Protection of Amines

Reagent Conditions Remarks
Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, TEA), Anhydrous or Aqueous Solvent Most common and efficient method. total-synthesis.comorganic-chemistry.org
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) Aqueous dioxane, Triethylamine An alternative activating agent.

Optimization of Synthesis for Research Scale

Further optimization can be achieved by carefully selecting solvents that facilitate both the reaction and the subsequent product isolation. For example, using a solvent system from which the product can be easily precipitated or extracted can significantly simplify purification. The choice and amount of base can also be fine-tuned to prevent potential side reactions and ensure complete conversion of the starting L-citrulline. ucf.edumdpi.com

Deprotection Reactions of the Boc Group

The removal of the Boc group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain. The acid-labile nature of the Boc group makes its cleavage straightforward, yet it requires careful consideration, especially in complex molecular contexts. total-synthesis.com

Acid-Mediated Boc Cleavage in Peptide Synthesis

The standard and most widely used method for Boc deprotection is treatment with a strong acid. mdpi.com Trifluoroacetic acid (TFA) is the reagent of choice, typically used in a solution with an inert solvent like dichloromethane (B109758) (DCM). mdpi.compeptide.com The cleavage mechanism is initiated by the protonation of the Boc group's carbonyl oxygen, which leads to the fragmentation of the carbamate. This process generates a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free, protonated amine of the amino acid or peptide. total-synthesis.compeptide.com

Table 2: Common Reagents for Acid-Mediated Boc Deprotection

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM) Most common, but corrosive and toxic. mdpi.com
Hydrochloric Acid (HCl) 4M in Dioxane Effective alternative to TFA. researchgate.net
Ferric Chloride (FeCl₃) Dichloromethane (DCM) A Lewis acid catalyst approach. researchgate.net

The deprotection is generally rapid and proceeds to completion, which is essential for efficient solid-phase peptide synthesis (SPPS). After cleavage, the resulting amine salt must be neutralized to the free amine before the next coupling step can occur. peptide.com

Methodological Considerations for Deprotection in Complex Systems

During the acid-mediated cleavage of the Boc group, the generated tert-butyl cation is a reactive electrophile. peptide.com In complex peptides, this cation can react with nucleophilic side chains of certain amino acid residues, leading to unwanted modifications. Residues particularly susceptible to this alkylation include tryptophan, methionine, and cysteine. peptide.com

To prevent these side reactions, "scavengers" are added to the deprotection solution. These are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can modify the peptide.

Table 3: Common Scavengers for Boc Deprotection

Scavenger Purpose
Dithioethane (DTE) / Dithiothreitol (DTT) Traps tert-butyl cations, particularly protecting Cys and Met residues. peptide.com
Triisopropylsilane (TIS) Reduces and traps carbocations; protects against Trp modification. unifi.it
Water Can act as a scavenger but may not be sufficient for sensitive peptides. unifi.it

The choice of acid and reaction conditions can also be critical. For peptides containing other acid-sensitive protecting groups, a milder deprotection strategy might be necessary to achieve selective cleavage of the Boc group without affecting other parts of the molecule. bzchemicals.com For instance, the benzyl-based protecting groups used in Boc chemistry are stable to TFA but are cleaved by very strong acids like hydrogen fluoride (B91410) (HF), demonstrating an orthogonal strategy. peptide.com

Derivatization Strategies for this compound

Synthesis of Advanced this compound Conjugates

This compound serves not only as a building block for simple peptides but also as a precursor for more complex molecular constructs, particularly in the field of drug delivery. A significant application is in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs). axispharm.comtargetmol.commedchemexpress.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. targetmol.com

A widely used linker component is the dipeptide valine-citrulline (Val-Cit). axispharm.comcd-bioparticles.net This linker is designed to be stable in the bloodstream but is specifically cleaved by cathepsin B, an enzyme that is highly expressed within the lysosomes of tumor cells. axispharm.comcd-bioparticles.net The synthesis of this linker often starts with Boc-protected amino acids. For instance, the conjugate Boc-Val-Cit-OH is a key intermediate. axispharm.comtargetmol.commedchemexpress.com This dipeptide is synthesized by coupling Boc-Val-OH to H-Cit-OH.

Further derivatization is often required to attach the cytotoxic drug and the antibody. One detailed synthetic scheme involves coupling this compound with 4-aminobenzyl alcohol (PAB-OH). mdpi.com The resulting Boc-Cit-PAB-OH intermediate contains a self-immolative spacer (PAB). mdpi.com This alcohol can then be further functionalized, for example, by reaction with 4-nitrophenyl carbonate to create an activated site for the attachment of a drug molecule like monomethyl auristatin E (MMAE). mdpi.com This multi-step process results in an advanced linker-drug conjugate, Boc-Val-Cit-PAB-MMAE, where the Boc group can be removed at the appropriate stage to allow for conjugation to an antibody. mdpi.com Another example from the patent literature describes the synthesis of a conjugate between citrulline and d-amphetamine, starting with the activation of this compound with DCC and N-hydroxysuccinimide (NHS) to form an activated ester, which then reacts with the amphetamine. google.com

Chemical Modifications for Enhanced Research Utility

Chemical modifications and derivatizations of this compound are instrumental in enhancing its utility for a range of research applications, from drug discovery to the study of biological processes. chemimpex.comchemimpex.com The incorporation of citrulline into peptides via this compound allows researchers to probe the function of citrullinated proteins and their role in health and disease. chemimpex.comchemimpex.com

The synthesis of ADC linkers is a prime example of how derivatization enhances utility. axispharm.comtargetmol.commedchemexpress.com By creating conjugates like Boc-Val-Cit-OH, researchers have access to a key component for building sophisticated drug delivery systems. axispharm.comcd-bioparticles.net The Val-Cit dipeptide linker is a critical modification that confers conditional lability to the ADC, ensuring that the cytotoxic payload is released primarily inside the target cell, which enhances efficacy and reduces systemic toxicity. axispharm.comcd-bioparticles.net

The derivatization of this compound with spacers like PAB (p-aminobenzyl alcohol) further refines its function. The PAB unit acts as a self-immolative linker, meaning that once the citrulline is cleaved by cathepsin B, the PAB moiety spontaneously decomposes to release the attached drug. mdpi.com This modification is a sophisticated chemical strategy to ensure efficient and traceless drug release at the site of action. mdpi.com

Furthermore, the ability to synthesize various conjugates allows for the creation of libraries of compounds for screening and optimization. For instance, by modifying the components attached to the this compound core, researchers can develop PROTACs (Proteolysis-targeting chimeras) or other chemical probes to study protein-protein interactions or metabolic pathways involving citrulline. chemimpex.comprecisepeg.com These modifications transform a simple protected amino acid into a versatile tool for advanced biochemical and medicinal chemistry research. chemimpex.comcymitquimica.com

This compound DerivativeComponentsPrimary Research ApplicationReference
Boc-Val-Cit-OHBoc-Valine, CitrullineKey intermediate for cleavable linkers in Antibody-Drug Conjugates (ADCs). axispharm.comtargetmol.commedchemexpress.com
Boc-Cit-PAB-OHBoc-Citrulline, p-aminobenzyl alcohol (PAB) spacerIntermediate for constructing self-immolative linkers for drug delivery systems. mdpi.com
Boc-Cit-PAB-MMAEBoc-Citrulline, PAB spacer, Monomethyl auristatin E (MMAE)A complete linker-drug conjugate ready for deprotection and attachment to an antibody. mdpi.com
Boc-Cit-AmpBoc-Citrulline, d-amphetamineProdrug conjugate designed for potential altered pharmacokinetic properties of amphetamine. google.com

Applications of Boc Cit Oh in Advanced Peptide Synthesis

Boc-Cit-OH as a Core Building Block in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the facile and rapid assembly of peptide chains. nih.gov this compound can be effectively incorporated into peptides synthesized via SPPS, contributing the citrulline residue to the growing peptide chain. In SPPS, the peptide chain is built stepwise while attached to an insoluble resin. iris-biotech.de The protected amino acid, like this compound, is coupled to the free amino group of the resin-bound peptide. After coupling, the Boc protecting group is removed, and the cycle is repeated with the next protected amino acid. iris-biotech.de

Incorporation into Linear Peptide Sequences

This compound is incorporated into linear peptide sequences through standard coupling procedures in SPPS. This involves activating the carboxyl group of this compound and reacting it with the deprotected N-terminus of the peptide attached to the solid support. Common coupling reagents, such as N,N'-diisopropylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, are frequently used to facilitate the formation of the peptide bond. smolecule.com The stepwise addition of Boc-protected amino acids, including this compound, allows for the precise construction of linear peptides with defined sequences containing citrulline at desired positions.

Construction of Constrained Peptide Architectures

While the provided information primarily focuses on linear peptide synthesis and the general use of protected amino acids in constrained peptide synthesis, this compound's role in constructing constrained peptide architectures would involve its incorporation into peptides that are subsequently cyclized or modified to introduce structural constraints. Constrained peptides, such as cyclic peptides, often exhibit improved stability and biological activity compared to their linear counterparts. nih.gov The synthesis of constrained peptides can involve various strategies, including head-to-tail, head-to-side chain, side-chain-to-tail, and side-chain-to-side-chain cyclizations. nih.gov this compound, with its reactive amino and carboxyl groups (after deprotection), could potentially be incorporated at positions that allow for subsequent cyclization through amide bond formation or other chemical linkages, contributing the citrulline residue to the constrained structure.

Synthesis of Modified Peptides Incorporating Citrulline

The incorporation of citrulline into peptides results in modified peptides with altered chemical and biological properties compared to their arginine-containing counterparts. Citrullination, the natural process of converting arginine to citrulline catalyzed by peptidylarginine deiminase (PAD) enzymes, leads to the loss of a positive charge, which can significantly impact protein structure and interactions. frontiersin.orgnih.gov Synthetic approaches using this compound allow for the controlled introduction of citrulline into specific peptide sequences to study these effects.

Design and Synthesis of D-Citrulline-Containing Peptides

Boc-D-Cit-OH, the protected form of D-citrulline, can be used for the synthesis of peptides containing the unnatural D-enantiomer of citrulline. The synthesis of peptides containing D-amino acids follows similar principles to those containing L-amino acids, utilizing protected building blocks like Boc-D-Cit-OH in SPPS or solution-phase methods. Peptides incorporating D-amino acids can exhibit increased resistance to proteolytic degradation and altered biological activities. nih.gov Boc-D-Cit-OH serves as a building block for creating such modified peptides, enabling the exploration of the biological roles and potential therapeutic applications of D-citrulline-containing sequences. smolecule.com

Influence of Citrulline Residues on Peptide Conformational Dynamics

The presence of citrulline residues can significantly influence peptide conformational dynamics. The conversion of arginine to citrulline removes a positive charge and slightly reduces the mass of the amino acid residue. frontiersin.org This change in charge and structure can affect intramolecular and intermolecular interactions, including ionic and hydrogen bonds, leading to alterations in peptide folding and dynamics. frontiersin.orgmdpi.com Studies using molecular dynamics simulations have shown that citrullination can strengthen interactions between peptides and other molecules, impacting peptide affinity and stability. mdpi.comnih.govresearchgate.net For instance, citrullination of vimentin (B1176767) peptides has been shown to affect their binding and dynamics with HLA-DRB1 molecules, which is relevant in the context of rheumatoid arthritis. mdpi.comnih.govresearchgate.net

Data illustrating the impact of citrullination on peptide-MHC interaction stability:

PeptideModificationAverage RMSD (Å)Standard Deviation (Å)
VimentinNativeHigherHigher
VimentinCitrullinatedLowerLower

Note: This table is illustrative based on findings that citrullination can lead to lower RMSD values, indicating increased stability. Specific numerical data would depend on the particular peptide and simulation conditions. mdpi.com

Development of Peptides with Specific Biological Activity

Peptides containing citrulline residues, synthesized using building blocks like this compound, have shown promise in the development of peptides with specific biological activities. Citrulline-containing peptides are being explored for their therapeutic potential, including their ability to modulate nitric oxide production and act as substrates or inhibitors for specific enzymes. smolecule.com

One significant area of research involves the role of citrullinated peptides as autoantigens in autoimmune diseases like rheumatoid arthritis (RA). frontiersin.orgnih.gov Autoantibodies targeting citrullinated proteins and peptides (ACPAs) are a diagnostic marker for RA. frontiersin.orgnih.govplos.org Synthetic citrulline-containing peptides have been used to study the specificity of these autoantibodies and to develop diagnostic assays. nih.gov For example, synthetic peptides derived from proteins like filaggrin, vimentin, and collagen, containing citrulline, have been used to detect ACPA in RA patient sera. nih.gov

Furthermore, citrulline-containing peptides are being investigated in other contexts, such as in the development of antibody-drug conjugates (ADCs), where cleavable linkers containing sequences like Val-Cit are used. medchemexpress.com

Rational Design of Peptide Sequences for Therapeutic Exploration

Rational peptide design involves utilizing theoretical principles, structure-activity relationships, and computational models to create peptides with specific desired properties nih.gov. The incorporation of modified or non-proteinogenic amino acids like citrulline, protected as this compound during synthesis, is a key aspect of this approach for developing peptides with enhanced therapeutic potential nih.govchemimpex.com.

Citrulline-containing peptides can influence various biological processes, including the modulation of nitric oxide production, which is crucial for vascular function and signaling pathways chemimpex.comsmolecule.com. Peptides synthesized using this compound are being explored for their therapeutic potential in targeting specific biological processes and diseases, such as cardiovascular and metabolic disorders chemimpex.comsmolecule.com.

The rational design process, when incorporating this compound, might involve:

Mimicking natural peptides: Designing peptides that mimic the structure and function of endogenous peptides involved in relevant biological pathways, where citrulline residues play a role.

Modulating enzyme activity: Designing peptides intended to act as enzyme inhibitors or substrates, leveraging the unique properties conferred by the citrulline residue.

Improving pharmacokinetic properties: Modifying peptide sequences with non-natural amino acids like citrulline to enhance stability against enzymatic degradation or improve targeting to specific tissues.

For example, Boc-Val-Cit-OH, a dipeptide incorporating Boc-protected valine and citrulline, has been utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) targetmol.commedchemexpress.com. This demonstrates how the strategic placement of citrulline (introduced via this compound during synthesis) within a peptide sequence can be rationally designed for targeted drug delivery applications targetmol.commedchemexpress.com. The Val-Cit sequence is specifically designed to be cleaved by the enzyme cathepsin B, which is present in lysosomes, allowing for the targeted release of a cytotoxic drug within cells cd-bioparticles.net.

Synthesis of Peptide-Based Enzyme Inhibitors and Substrates

This compound is a valuable building block in the synthesis of peptide-based enzyme inhibitors and substrates chemimpex.comsmolecule.com. Peptides containing citrulline can serve as substrates or inhibitors for specific enzymes, potentially impacting metabolic pathways and cellular signaling smolecule.com.

The synthesis of such peptides often employs solid-phase peptide synthesis techniques, where this compound is incorporated into the growing peptide chain using standard coupling procedures csic.essmolecule.com. The Boc protecting group ensures that the α-amino group of citrulline does not react prematurely during the synthesis steps .

Research findings indicate the utility of Boc-protected amino acids, including this compound, in the synthesis of peptides designed to interact with enzymes. For instance, studies have utilized Boc-D-Cit-OH to synthesize D-citrulline-containing peptides as potential inhibitors for enzymes like cathepsin K, an enzyme targeted in osteoporosis treatment smolecule.com. While this example uses the D-enantiomer, it illustrates the principle of using Boc-protected citrulline derivatives for synthesizing enzyme-targeting peptides.

The ability to precisely incorporate citrulline residues at specific positions within a peptide sequence using this compound allows researchers to probe the functional role of citrulline in enzyme-substrate interactions and inhibition mechanisms smolecule.com. This is critical for understanding the physiological roles of citrulline-containing peptides and for developing new drugs that target specific enzymes smolecule.com.

The synthesis typically involves coupling this compound to the growing peptide chain on a solid support, followed by deprotection of the Boc group under acidic conditions to allow for the coupling of the next amino acid csic.es. This iterative process enables the creation of complex peptide sequences containing citrulline residues at desired locations.

Table: Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
This compound7021414
L-Citrulline9750
Boc-Val-Cit-OH150205176
Boc-D-Cit-OH4056570
Cathepsin B1147
Cathepsin K9458
Valine6287
Boc-Val-NHS736170
Succinic anhydride (B1165640)8011
Fmoc-Gly-Gly-OH441972
Fmoc-Val-Cit-PAB-PNP135400818
Boc-Gly-ONp56612-88-5 (CAS, not CID directly found)
N-hydroxysuccinimide1096
Piperidine8082
Dimethylformamide6220
Trifluoroacetic acid6379
Cathepsin B1147

This compound, chemically known as N-tert-butoxycarbonyl-L-citrulline, is a protected form of the non-proteinogenic amino acid L-citrulline nih.govpeptide.comchemspider.com. Its utility in peptide synthesis stems from the presence of the tert-butyloxycarbonyl (Boc) group, which acts as an acid-labile protecting group for the α-amino function, thereby preventing undesirable side reactions during the stepwise elongation of peptide chains myskinrecipes.com. This protective strategy is particularly significant in solid-phase peptide synthesis (SPPS) and in the construction of intricate peptide conjugates myskinrecipes.comcsic.es.

Rational Design of Peptide Sequences for Therapeutic Exploration

Rational peptide design is a strategic approach that employs theoretical frameworks, analyses of structure-activity relationships, and computational modeling to engineer peptides with tailored characteristics nih.gov. The incorporation of modified or non-proteinogenic amino acids such as citrulline, introduced during synthesis as this compound, is a crucial element in the development of peptides possessing enhanced therapeutic potential nih.govchemimpex.com.

Peptides containing citrulline have the capacity to modulate various biological processes, including the regulation of nitric oxide production, a function vital for vascular health and signaling pathways chemimpex.comsmolecule.com. Consequently, peptides synthesized with the aid of this compound are under investigation for their potential therapeutic applications in targeting specific biological pathways and treating conditions such as cardiovascular and metabolic disorders chemimpex.comsmolecule.com.

The rational design process, when incorporating this compound, may encompass:

Mimicry of Natural Peptides: Designing peptides that emulate the structure and function of endogenous peptides involved in relevant biological pathways where citrulline residues play a role.

Enzyme Activity Modulation: Engineering peptides intended to function as enzyme inhibitors or substrates, capitalizing on the distinct properties conferred by the citrulline residue.

Pharmacokinetic Property Enhancement: Modifying peptide sequences with non-natural amino acids like citrulline to improve their stability against enzymatic degradation or enhance their targeted delivery to specific tissues.

A notable example illustrating the rational design and application of a citrulline-containing peptide is Boc-Val-Cit-OH. This dipeptide, incorporating Boc-protected valine and citrulline, has been employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) targetmol.commedchemexpress.com. This application highlights how the deliberate placement of citrulline (introduced via this compound during synthesis) within a peptide sequence can be rationally designed for targeted drug delivery systems targetmol.commedchemexpress.com. The Val-Cit sequence is specifically engineered for cleavage by the enzyme cathepsin B, which is predominantly found in lysosomes, thereby facilitating the targeted release of a cytotoxic payload within cancer cells cd-bioparticles.net.

Synthesis of Peptide-Based Enzyme Inhibitors and Substrates

This compound serves as a valuable building block in the synthesis of peptide-based enzyme inhibitors and substrates chemimpex.comsmolecule.com. Peptides that contain citrulline can function as substrates for or inhibitors of specific enzymes, potentially influencing metabolic pathways and cellular signaling cascades smolecule.com.

The synthesis of such peptides frequently employs solid-phase peptide synthesis techniques, where this compound is integrated into the growing peptide chain through established coupling protocols csic.essmolecule.com. The Boc protecting group is essential for ensuring that the α-amino group of citrulline remains unreactive during the sequential coupling steps of peptide synthesis .

Research indicates the effectiveness of using Boc-protected amino acids, including this compound, in the synthesis of peptides engineered to interact with enzymes. For instance, studies have reported the use of Boc-D-Cit-OH in the synthesis of D-citrulline-containing peptides explored as potential inhibitors for enzymes such as cathepsin K, an enzyme implicated in osteoporosis smolecule.com. While this specific example utilizes the D-enantiomer, it exemplifies the broader principle of employing Boc-protected citrulline derivatives for the synthesis of peptides designed to target enzymes.

The capacity to precisely incorporate citrulline residues at defined positions within a peptide sequence using this compound is critical for investigating the functional contribution of citrulline in enzyme-substrate interactions and inhibitory mechanisms smolecule.com. This capability is fundamental for gaining insights into the physiological roles of peptides containing citrulline and for the rational development of novel therapeutic agents that target specific enzymes smolecule.com.

The synthetic process typically involves coupling this compound to the elongating peptide chain anchored to a solid support. Following the coupling, the Boc group is removed under acidic conditions, preparing the peptide for the addition of the subsequent amino acid csic.es. This repetitive cycle enables the construction of complex peptide sequences with citrulline residues strategically positioned at desired locations.

Research Paradigms in Medicinal Chemistry Leveraging Boc Cit Oh

Antibody-Drug Conjugates (ADCs) Featuring Boc-Cit-OH Derived Linkers

Antibody-Drug Conjugates are a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells. tandfonline.com The success of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. biologists.comucl.ac.uk this compound is instrumental in constructing dipeptide linkers, such as the Valine-Citrulline (Val-Cit) linker, which are designed to be stable in systemic circulation but cleavable within the specific microenvironment of a tumor. biorxiv.orgnih.gov

The Val-Cit dipeptide is a widely employed cleavable linker in ADC technology, notable for its inclusion in the FDA-approved ADC, brentuximab vedotin (Adcetris®). nih.govsmolecule.com The design leverages the specific enzymatic activity within tumor cells. This compound is a key starting material in the synthesis of this linker.

The synthesis of the Val-Cit linker often involves a multi-step process where the citrulline moiety, protected as this compound, is coupled with other components. A common strategy involves coupling Boc-Valine to the deprotected amine of the citrulline component, which might already be attached to a self-immolative spacer like p-aminobenzyl alcohol (PAB). The Boc protecting group on the valine residue can be removed under acidic conditions to allow for further conjugation. frontiersin.orgnih.gov An alternative and improved synthetic route involves first coupling L-Citrulline with the PAB spacer, followed by dipeptide formation with valine. This method has been shown to be high-yielding and avoids the risk of epimerization at the citrulline stereocenter. smolecule.com The use of this compound ensures that the alpha-amino group of citrulline does not react out of turn during the coupling steps, allowing for controlled, sequential peptide bond formation.

Table 1: Key Components in Val-Cit Linker Synthesis

ComponentRole in Synthesis
This compound Protected citrulline building block, prevents unwanted side reactions at the α-amino group. frontiersin.org
Boc-Val-OH Protected valine building block, provides the second part of the dipeptide.
p-Aminobenzyl Alcohol (PAB) A self-immolative spacer that connects the dipeptide to the payload and facilitates drug release after cleavage. smolecule.com
Coupling Reagents (e.g., HATU) Facilitate the formation of the amide (peptide) bond between the amino acid residues. smolecule.com
Maleimide Group (e.g., MC) Often attached to the N-terminus of the valine, it serves as the attachment point to the antibody via reaction with cysteine residues. smolecule.com

The Val-Cit linker is engineered for selective cleavage by proteases that are highly expressed in the tumor microenvironment, particularly within the lysosomes of cancer cells. chemimpex.com The primary enzyme responsible for this cleavage is Cathepsin B. nih.govresearchgate.netchemimpex.com

Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the specific enzymatic action of Cathepsin B, which recognizes and hydrolyzes the peptide bond between the valine and citrulline residues. nih.govchemimpex.com This cleavage event initiates the release of the cytotoxic payload. Following the cleavage of the dipeptide, the PAB self-immolative spacer spontaneously decomposes, liberating the unmodified, active drug inside the cancer cell. elsevier.es This targeted release mechanism is crucial for maximizing the therapeutic effect on tumor cells while minimizing systemic toxicity to healthy tissues. chemimpex.com

A critical requirement for an effective ADC is the stability of the linker-payload construct in systemic circulation. mdpi.comresearchgate.net Premature release of the highly potent cytotoxic drug can lead to significant off-target toxicity. biologists.com While the Val-Cit linker is designed for lysosomal cleavage, it has shown some susceptibility to premature cleavage by certain plasma enzymes, such as carboxylesterase 1C in mice, which can compromise its stability.

To enhance linker stability, several strategies have been developed. One successful approach involves modifying the peptide sequence. For instance, the addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (creating a Glu-Val-Cit linker) has been shown to dramatically improve stability in mouse plasma. elsevier.esmdpi.com This modification hinders the action of unintended plasma enzymes without affecting the desired cleavage by Cathepsin B inside the tumor cell. elsevier.es Another strategy involves exploring peptidomimetic structures to enhance specificity for Cathepsin B. elsevier.es These modifications aim to create a wider therapeutic window by ensuring the ADC remains intact until it reaches its target, thereby improving both safety and efficacy.

Table 2: Comparison of Dipeptide Linker Stability

Linker SequencePrimary Cleavage EnzymeKey Stability Characteristic
Val-Cit Cathepsin BEffective in human plasma, but can show instability in mouse plasma due to enzymes like Ces1c.
Val-Ala Cathepsin BShows good performance and cleavage at the C-terminal position.
Val-Lys / Val-Arg Various CathepsinsFound to be less stable systemically, with cleavage observed between the two amino acid residues, preventing proper drug release.
Glu-Val-Cit Cathepsin BExhibits enhanced plasma stability by hindering cleavage from non-target enzymes like Ces1c, improving the in-vivo profile. elsevier.es

Enzymatic Cleavage Mechanisms in Tumor Microenvironments

Development of Nitric Oxide (NO) Donor Peptides

Beyond its role in ADCs, the citrulline moiety, for which this compound is a key synthetic precursor, is central to research on nitric oxide (NO) signaling. researchgate.net NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. ucl.ac.uk

Direct synthesis of a peptide that releases NO often involves incorporating a chemical group that can decompose to form NO. However, a more common biological approach leverages the body's own machinery. Citrulline-mediated NO production relies on the endogenous conversion of L-citrulline to L-arginine, which is the direct substrate for the enzyme Nitric Oxide Synthase (NOS). smolecule.com

In this paradigm, this compound is used in peptide synthesis to create citrulline-containing peptides. researchgate.net Once administered and metabolized, these peptides release L-citrulline. Unlike L-arginine, L-citrulline is not significantly metabolized by the liver (it bypasses the "first-pass effect") and is efficiently transported into cells. smolecule.com Inside the cell, L-citrulline is recycled back to L-arginine by the sequential action of the enzymes argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). biologists.commdpi.com This intracellular pool of newly synthesized L-arginine then becomes available for NOS to produce NO and the co-product L-citrulline, which can re-enter the cycle. ucl.ac.uk Therefore, the "synthesis" of this NO-releasing system involves creating a stable, bioavailable precursor peptide using building blocks like this compound.

Supplementation with L-citrulline has been shown to be more effective at increasing plasma L-arginine levels and augmenting NO-dependent signaling than supplementing with L-arginine itself. smolecule.com This has significant implications for cardiovascular health.

Research has demonstrated that increasing NO bioavailability through L-citrulline administration can improve endothelial function, reduce arterial stiffness, and lower blood pressure in hypertensive individuals. biorxiv.org Studies in patients with type 2 diabetes have shown that L-citrulline can restore NO production and inhibit the enzyme arginase, which competes with NOS for the L-arginine substrate. nih.gov By boosting the L-arginine pool available to NOS, citrulline helps to overcome the vascular dysfunction associated with many cardiovascular and metabolic diseases. The ability to synthesize specific citrulline-containing peptides using this compound allows researchers to investigate and modulate these critical signaling pathways with greater precision.

Synthesis of Citrulline-Mediated NO-Releasing Systems

Exploration of Therapeutic Peptides and Peptidomimetics

The protected amino acid N-α-tert-butyloxycarbonyl-L-citrulline (this compound) serves as a fundamental building block in the solid-phase synthesis of peptides and peptidomimetics. Its unique structure, featuring a ureido group on the side chain and a Boc protecting group on the alpha-amino group, allows for its precise incorporation into peptide sequences. This capability is instrumental in developing novel therapeutic agents across various disease areas. The Boc group ensures the stability of the amino acid during the coupling reactions of peptide synthesis and can be selectively removed under acidic conditions to allow for chain elongation. cymitquimica.comrsc.org

Research has also extended to related derivatives, such as Boc-L-homocitrulline, for designing peptides aimed at treating cardiovascular and metabolic disorders. chemimpex.com A notable application is in the field of obesity research, a major metabolic disorder. A 2024 study detailed the synthesis of short peptides with potent anti-lipase activity, which is a key strategy for developing anti-obesity medication. nih.gov In this research, Boc-protected amino acids were used to construct novel α and β-mixed peptides that demonstrated significant inhibition of pancreatic lipase (B570770). nih.gov For example, peptides such as N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz and N-Boc-Phe-β-Pro-OCH3 were synthesized and showed high inhibitory activity. nih.gov Furthermore, Boc-protected amino acids are utilized in the synthesis of Glucagon-like peptide-2 (GLP-2) analogues, which have therapeutic potential for metabolic conditions like short bowel syndrome. google.com

Table 1: Research Findings on Anti-Lipase Peptides Synthesized Using Boc-Protected Amino Acids Data sourced from a 2024 study on pancreatic lipase inhibitors. nih.gov

Peptide SequencePancreatic Lipase Inhibition (%)
N-Boc-β-Pro-Gly-OBz93%
N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz92%
N-Boc-O-Bz-Tyr-β-Pro-COOH91%
N-Boc-Phe-β-Pro-OCH390%
N-Boc-O-Bz-Tyr-β-Pro-OCH389%

In oncology, this compound is integral to the development of sophisticated drug delivery systems known as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). medchemexpress.comnih.gov These systems use peptides as targeting moieties to deliver potent anticancer drugs directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity. nih.govfrontiersin.org A prominent example involves the dipeptide Valine-Citrulline (Val-Cit), which is synthesized using precursors like Boc-Val-Cit-OH. medchemexpress.com This dipeptide functions as a cleavable linker within an ADC. medchemexpress.comcd-bioparticles.net The Val-Cit linker is specifically designed to be cleaved by Cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells. nih.govcd-bioparticles.net This targeted cleavage ensures that the cytotoxic payload is released preferentially inside the tumor cell, maximizing its therapeutic effect. cd-bioparticles.net The synthesis of such complex structures often relies on Boc-based solid-phase peptide synthesis (SPPS) methodologies. frontiersin.org

In the domain of neuroprotection, peptides and peptidomimetics incorporating citrulline derivatives are being explored for their therapeutic potential. chemimpex.com For instance, citrulline with an Fmoc protecting group has been used to synthesize peptidomimetics with neurokinin-1 (NK1) antagonist activity, a target relevant to neuroprotective strategies. medchemexpress.com Additionally, GLP-2 and its analogues, which can be prepared using Boc-protected amino acids, have been shown to exhibit neuroprotective effects. google.com The broader field of peptide synthesis for neurological applications, such as for injured brain regeneration, also relies on protected amino acids as fundamental building blocks. nih.gov

Table 2: Examples of Citrulline-Containing Linkers in Targeted Cancer Therapy

Linker CompoundKey FeatureMechanism of Action
Boc-Val-Cit-OHCleavable ADC linker component. medchemexpress.comForms a Val-Cit dipeptide that is selectively cleaved by Cathepsin B in tumor cell lysosomes to release a cytotoxic drug. medchemexpress.comnih.govcd-bioparticles.net
MC-Val-Cit-OHCleavable peptide linker. cd-bioparticles.netThe Val-Cit moiety is cleaved by lysosomal Cathepsin B, enabling intracellular release of the conjugated payload. cd-bioparticles.net
Phe-Lys (dipeptide)Alternative enzyme-cleavable linker. nih.govSimilar to Val-Cit, it can be part of a linker system cleaved by tumor-associated enzymes like Cathepsin B. nih.gov

The modulation of protein-protein interactions (PPIs) represents a challenging but highly promising frontier in drug discovery. psu.edu Peptides and peptidomimetics are powerful tools for this purpose, as they can be designed to mimic the secondary structure elements, such as α-helices and β-sheets, found at protein interfaces. psu.edunih.gov this compound and other protected amino acids are essential for synthesizing these modulatory peptides. By incorporating citrulline or other unnatural amino acids, researchers can create peptides with enhanced stability and binding affinity. nih.gov

A key strategy to improve the drug-like properties of peptides is macrocyclization. rsc.org Cyclic peptides exhibit greater resistance to proteolytic degradation and have a more rigid conformation, which reduces the entropic penalty of binding to a protein target, often resulting in higher specificity and affinity. rsc.orgnih.gov The synthesis of these constrained structures frequently employs protecting groups like Boc to manage the reactive sites during complex cyclization reactions. rsc.org The development of these peptide-based modulators allows scientists to probe the function of PPIs and to create novel therapeutics that can inhibit or stabilize these interactions as required. psu.eduacs.org

Table 3: Strategies for Modulating Protein-Protein Interactions (PPIs) with Peptides

StrategyDescriptionRole of this compound
Secondary Structure Mimetics Designing peptides that mimic the shape of protein domains (e.g., α-helices) involved in PPIs. psu.edunih.govServes as a building block to construct the primary sequence of the mimetic peptide.
Cyclic Peptides Creating macrocycles by linking the peptide's ends or side chains to enhance stability and conformational rigidity. rsc.orgnih.govThe Boc protecting group is used during synthesis to control reactivity and enable specific cyclization strategies. rsc.org
Incorporation of Unnatural Amino Acids Introducing non-proteinogenic amino acids like citrulline to improve peptide stability and binding characteristics. nih.govThis compound is the protected form of citrulline used in standard solid-phase peptide synthesis.

Biochemical and Biological Pathway Investigations with Boc Cit Oh Derivatives

Elucidation of Protein-Protein Interactions and Enzyme Function

The ability to incorporate citrulline into synthetic peptides using Boc-Cit-OH provides researchers with a powerful method to explore the intricacies of protein-protein interactions (PPIs) and the mechanisms of enzyme function. smolecule.com Peptides synthesized with this building block can act as probes or mimics of natural proteins, helping to decipher the roles of specific residues in these interactions. chemimpex.com

By substituting a canonical amino acid with citrulline within a peptide sequence, scientists can investigate the specific contribution of that original amino acid to a biological process. Citrulline is structurally similar to arginine, but it is uncharged. This difference is critical, as the transformation of a positively charged arginine to a neutral citrulline can significantly alter electrostatic interactions that govern protein structure and binding. mdpi.com This process, known as citrullination or deimination, is a post-translational modification that occurs naturally and is implicated in various physiological and pathological conditions, including rheumatoid arthritis. mdpi.com

Using this compound, researchers can create peptides with citrulline at precise locations to mimic this modification. For instance, genetic code expansion technologies have been developed to incorporate a photocaged citrulline, synthesized from precursors like this compound, into proteins in mammalian cells. researchgate.net This allows for the site-specific study of how citrullination at a particular residue, such as in Protein Arginine Deiminase 4 (PAD4), affects protein function and downstream biological events. researchgate.net

Peptides containing citrulline are crucial for studying the substrate specificity and inhibition of various enzymes, particularly proteases. smolecule.comnih.gov this compound is a key component in the synthesis of these specialized peptides. These synthetic peptides can serve as substrates to characterize enzyme activity or as inhibitors to block it, which is a foundational strategy in drug development. smolecule.com

A notable application is in the development of inhibitors for cathepsins, a class of proteases involved in various diseases. For example, peptides containing citrulline have been synthesized to act as potential inhibitors of cathepsin K, an enzyme that is a target for osteoporosis treatment. smolecule.com Similarly, the Val-Cit dipeptide linker, often synthesized using Boc-protected precursors, is widely used in antibody-drug conjugates (ADCs). This linker is designed to be stable in the bloodstream but is specifically cleaved by cathepsin B, an enzyme often found in high concentrations within tumor cells, to release a cytotoxic drug. cd-bioparticles.net

Enzyme TargetInvestigational RoleResearch Application
Cathepsin K InhibitorDevelopment of therapeutics for osteoporosis. smolecule.com
Cathepsin B Cleavable SubstrateUsed in Val-Cit linkers for targeted drug release in antibody-drug conjugates (ADCs). cd-bioparticles.net
SARS-CoV Main Protease (Mpro) InhibitorPeptide aldehydes with various amino acids, studied to understand substrate specificity and design antiviral drugs. nih.gov
Endothelial Nitric Oxide Synthase (eNOS) SubstrateL-citrulline derivatives used to monitor enzyme conversion and quantify nitric oxide production. researchgate.net

Probing Specific Amino Acid Roles in Biological Processes

Analysis of Peptide Folding and Structural Stability

The introduction of citrulline into a peptide backbone can have significant consequences for its three-dimensional structure and stability. This compound facilitates the precise incorporation of citrulline, enabling detailed studies of these structural effects. smolecule.com

Citrulline's lack of a positive charge, compared to arginine, can disrupt or alter ionic bonds and hydrogen bonding patterns that are critical for maintaining a specific peptide conformation. mdpi.com This modification can lead to changes in the secondary structure, such as the stability of α-helices or β-sheets. smolecule.commdpi.com Researchers can use this compound to synthesize a series of peptides where arginine is systematically replaced by citrulline. By analyzing the resulting conformational changes using techniques like circular dichroism or NMR spectroscopy, they can gain insight into how citrullination affects the structure of proteins involved in health and disease. smolecule.com

Misfolded and aggregated proteins are hallmarks of several neurodegenerative diseases. mpg.de The process of citrullination has been linked to protein aggregation. By incorporating citrulline into peptides using this compound, researchers can create models to study how this modification influences the pathways of protein folding and the propensity for aggregation. smolecule.com For example, a study published in Bioorganic & Medicinal Chemistry Letters utilized Boc-D-Cit-OH to create D-citrulline-containing peptides specifically to investigate their effect on protein folding and aggregation phenomena. smolecule.com Such studies are critical for understanding the molecular mechanisms behind diseases associated with protein aggregation and for developing strategies to prevent or reverse it. nih.gov

Peptide/Protein SystemEffect of Citrulline IncorporationResearch Focus
General Peptides Alters 3D structure and stability.Understanding the influence of citrulline on peptide conformation. smolecule.com
Disease-related Proteins Can promote or alter aggregation pathways.Investigating the molecular basis of diseases linked to protein misfolding and aggregation. smolecule.commpg.de
Fibrinogen, Vimentin (B1176767) Loss of arginine's positive charge affects electrostatic interactions.Studying the role of citrullination in the pathology of rheumatoid arthritis. mdpi.com

Impact of Citrulline Incorporation on Peptide Conformation

Metabolic Pathways and Signaling Research

This compound and its derivatives are also employed as tools to investigate metabolic and signaling pathways where citrulline plays a key role. chemimpex.com Citrulline is an important intermediate in the urea (B33335) cycle and is a precursor for the synthesis of arginine, which in turn is the substrate for nitric oxide (NO) production. chemimpex.commdpi.com

By using Boc-L-citrulline in cell culture experiments, researchers can study its effects on cellular metabolism and the synthesis of nitric oxide. Peptides and other molecules synthesized using this compound can modulate nitric oxide production, which is a critical signaling molecule involved in processes like vasodilation and cardiovascular function. chemimpex.comsmolecule.com This makes this compound a valuable compound for developing therapeutic agents and supplements aimed at cardiovascular and metabolic disorders. chemimpex.com Furthermore, these synthetic molecules can serve as substrates or inhibitors for specific enzymes within metabolic pathways, allowing for a detailed dissection of these complex biological networks at a molecular level. smolecule.com

Role of Citrulline-Containing Peptides in Nitric Oxide Production

Citrulline-containing peptides, which can be synthesized using this compound, are integral to the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. smolecule.comcymitquimica.comlifetein.com The body converts L-citrulline into L-arginine, which is the direct precursor for NO synthesis catalyzed by nitric oxide synthase (NOS) enzymes. healthline.comwebmd.com This conversion is a key step in the arginine-citrulline-nitric oxide cycle. mdpi.com Supplementing with L-citrulline has been shown to increase arginine levels, subsequently boosting NO production. healthline.com This enhanced NO availability can lead to vasodilation, improved blood flow, and increased oxygen and nutrient delivery to tissues. healthline.comwebmd.com

The metabolism of citrulline is complex and involves several pathways, including the urea cycle and arginine biosynthesis. mdpi.comnih.govontosight.ai In the nitric oxide production pathway, NOS enzymes convert arginine to citrulline, releasing NO in the process. lifetein.comwikipedia.org This reaction is fundamental for vascular function and signaling. smolecule.com The use of this compound in research allows for the synthesis of specific citrulline-containing peptides to study their influence on these pathways. smolecule.com For instance, researchers can incorporate D-citrulline into peptides to investigate how this modification affects NO production and other metabolic processes. smolecule.com

Key Enzymes in Citrulline Metabolism and Nitric Oxide Production

EnzymeRole
Nitric Oxide Synthase (NOS)Catalyzes the conversion of arginine to citrulline and nitric oxide. lifetein.commdpi.com
Argininosuccinate (B1211890) Synthase (ASS)Converts citrulline to argininosuccinate, a precursor to arginine. mdpi.com
Argininosuccinate Lyase (ASL)Cleaves argininosuccinate to produce arginine and fumarate. mdpi.com
Ornithine Transcarbamylase (OTC)Synthesizes citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403) in the urea cycle. mdpi.comontosight.ai

Investigation of Amino Acid Metabolic Pathways

This compound and its derivatives are valuable tools for investigating the intricate network of amino acid metabolic pathways. Citrulline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation, but it plays a central role in several metabolic processes. lifetein.com It is a key intermediate in the urea cycle, where the body detoxifies ammonia. healthline.comnih.govontosight.aiwikipedia.org

The primary metabolic fates of citrulline include its conversion to arginine, its role in the urea cycle, and its involvement in the nitric oxide cycle. mdpi.com The synthesis of citrulline itself can occur from several sources, including the breakdown of proline or glutamine/glutamate, and from asymmetric dimethylarginine. wikipedia.org By using Boc-protected citrulline, researchers can conduct targeted studies on these pathways without interference from unwanted side reactions, thereby unraveling the complexities of enzyme mechanisms and metabolic regulation.

Histone post-translational modifications, including citrullination, are known to influence chromatin accessibility and gene expression. cellsignal.com The use of synthetic peptides containing citrulline, enabled by reagents like this compound, allows for detailed investigation into the role of this modification in cellular processes like NETosis, a specific form of cell death in neutrophils. cellsignal.com

Influence on Cellular Signaling Cascades

Citrulline-containing peptides, synthesized using this compound, can significantly influence various cellular signaling cascades. A primary mechanism of this influence is through the modulation of nitric oxide production. smolecule.com Nitric oxide is a versatile signaling molecule that participates in vasodilation, neurotransmission, and immune responses.

The incorporation of Boc-L-citrulline into cell culture media allows researchers to study its effects on cellular metabolism and signaling pathways. Such studies are crucial for understanding cellular physiology and identifying potential therapeutic targets. For example, the Hedgehog (HH) signaling pathway, which is vital for embryonic development, involves co-receptors like BOC (Brother of Cdon) that can modulate signaling activity. nih.gov While not directly related to citrulline, this highlights the principle of how specific molecules can influence complex signaling networks.

Furthermore, post-translational modifications like citrullination play important roles in various biological events, including cell signaling. openaccessjournals.com The ability to synthesize specific citrullinated peptides using this compound facilitates research into how this modification impacts protein function and signaling pathways. smolecule.com

Applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Enzyme-Antibody Conjugate Design for Targeted Therapies

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a targeted cancer therapy strategy that involves the delivery of an enzyme to a tumor site via a monoclonal antibody. iiarjournals.orgacs.org This is followed by the administration of a non-toxic prodrug, which is then converted into a potent cytotoxic agent by the localized enzyme. iiarjournals.orgacs.org

The design of the enzyme-antibody conjugate is critical for the success of ADEPT. The antibody must specifically target a tumor-associated antigen to ensure localization of the enzyme at the tumor site. Various enzymes have been explored for this strategy. acs.org The linker connecting the enzyme to the antibody must be stable in circulation but allow for the release of the active enzyme at the target site.

Citrulline-containing peptides have been explored in the context of linkers for antibody-drug conjugates (ADCs), a related therapeutic approach. researchgate.netnih.gov For instance, valine-citrulline (Val-Cit) linkers are commonly used in ADCs. researchgate.netnih.govnih.gov These linkers are designed to be cleaved by enzymes like cathepsins, which are often upregulated in the tumor microenvironment. iiarjournals.org The knowledge gained from ADC linker design, including the use of citrulline-containing peptides, can inform the design of stable and effective enzyme-antibody conjugates for ADEPT.

Strategic Release of Cytotoxic Agents in Disease Microenvironments

A key aspect of ADEPT is the strategic release of the cytotoxic agent from its prodrug form specifically within the tumor microenvironment. This is achieved by the enzyme that has been targeted to the tumor. iiarjournals.orgulisboa.pt The prodrug itself is designed to be non-toxic and unable to penetrate cells, minimizing off-target effects. iiarjournals.org

The design of the prodrug and the cleavable linker is paramount. In the context of ADCs, which share the principle of targeted drug release, linkers containing valine-citrulline are frequently employed. iiarjournals.orgnih.gov These dipeptide linkers are susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment. iiarjournals.orgcreative-biolabs.com This enzymatic cleavage releases the potent cytotoxic payload directly at the site of the tumor. iiarjournals.org

Recent research has focused on improving the stability of these linkers in circulation to prevent premature drug release. For example, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to enhance plasma stability. nih.gov This strategic design ensures that the cytotoxic agent is released predominantly within the disease microenvironment, maximizing therapeutic efficacy while minimizing systemic toxicity. researchgate.netnih.gov

Advanced Characterization and Computational Approaches in Boc Cit Oh Research

Spectroscopic and Chromatographic Methodologies for Compound Characterization

The precise characterization of Boc-Cit-OH is critical for its effective use in research and synthesis. A combination of spectroscopic and chromatographic techniques is employed to confirm its structural integrity and assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and its derivatives. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integrals of the proton signals allow for the assignment of each hydrogen atom in the molecule. cheminfo.org For instance, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet in the upfield region of the spectrum, while protons on the amino acid backbone and side chain resonate at characteristic chemical shifts. cheminfo.orgwhiterose.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.comoregonstate.edu The chemical shifts of the carbonyl carbons in both the carboxylic acid group and the Boc group are particularly sensitive to their chemical environment and can be used to confirm the structure. researchgate.netlibretexts.org The presence of a solvent can influence the chemical shifts; for example, the electron-pulling effect of an oxygen atom can increase the chemical shift of a nearby carbon. libretexts.org

Table 1: Typical NMR Chemical Shifts for Boc-Protected Amino Acids Note: Specific shifts for this compound can vary based on solvent and experimental conditions. The data below represents typical ranges for analogous structures.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H tert-butyl (Boc)~1.4
α-CH~4.0 - 4.5
β-CH₂~1.6 - 1.9
γ-CH₂~3.0 - 3.2
δ-CH₂~3.1 - 3.3
NH (amide/urethane)~5.0 - 7.0
¹³C tert-butyl (Boc)~28.0
Quaternary C (Boc)~80.0
α-C~50 - 60
β-C~25 - 35
γ-C~25 - 35
δ-C~40 - 45
Ureido C=O~157
Carboxyl C=O~170 - 185
This table is generated based on typical values for Boc-protected amino acids and citrulline derivatives as described in various sources. whiterose.ac.ukoregonstate.edulibretexts.org

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related peptide reagents. iris-biotech.de This technique separates the compound of interest from any impurities, such as starting materials or by-products from the synthesis. chromatographyonline.com Purity is typically assessed by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. iris-biotech.de

Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid (TFA). chromatographyonline.comrsc.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. iris-biotech.de

Table 2: Example HPLC Parameters for Analysis of Boc-Amino Acid Derivatives

ParameterConditionReference
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) chromatographyonline.com
Mobile Phase A 0.05% - 0.1% TFA in Water chromatographyonline.comrsc.org
Mobile Phase B 0.03% - 0.05% TFA in Acetonitrile chromatographyonline.comrsc.org
Flow Rate 0.8 - 1.0 mL/min chromatographyonline.comresearchgate.net
Detection UV absorbance at 220 nm and/or 254 nm iris-biotech.dersc.org
Purity Standard >90% ruifuchemical.comruifuchemical.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of this compound derivatives, especially citrullinated peptides. royalsocietypublishing.org When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. royalsocietypublishing.orglongdom.org Electrospray ionization (ESI) is a common method to ionize peptides before they enter the mass spectrometer. royalsocietypublishing.org

A key feature in the tandem mass spectrometry (MS/MS) of citrullinated peptides is a characteristic neutral loss. royalsocietypublishing.org Specifically, the fragmentation of a peptide containing a citrulline residue often results in a neutral loss of 43 Da, which corresponds to isocyanic acid (HNCO) from the ureido group of the citrulline side chain. royalsocietypublishing.orgacs.org This specific fragmentation pattern is a diagnostic marker that helps to confirm the presence and location of citrulline within a peptide sequence. royalsocietypublishing.org This neutral loss is observed in both positive and negative ionization modes. acs.orgnih.gov

Table 3: Key Mass Spectrometry Data for Citrullinated Peptide Identification

FeatureDescriptionMass (Da)Significance
Arginine to Citrulline Mass Shift The conversion of an arginine residue to a citrulline residue results in a mass increase.+0.984Confirms the post-translational modification event.
Diagnostic Neutral Loss Loss of isocyanic acid from the citrulline side chain during fragmentation.-43.02A characteristic marker for the presence of citrulline. royalsocietypublishing.org
Citrulline Immonium Ion A diagnostic ion observed in MS/MS spectra.130.09 m/zHelps to validate the presence of citrulline residues. royalsocietypublishing.org

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the behavior of this compound and its peptide derivatives at a molecular level, complementing experimental data.

Molecular modeling is used to predict and analyze the three-dimensional structures of peptides containing citrulline. mdpi.com These models help researchers understand how the incorporation of citrulline, a neutral amino acid, in place of the positively charged arginine affects a peptide's conformation, stability, and folding. mdpi.comnih.gov The change from a charged arginine to a neutral citrulline can significantly alter electrostatic interactions within the peptide and with its surrounding environment, potentially leading to structural changes such as the elongation of α-helices. nih.gov These computational tools are vital for designing peptides with specific structural and functional properties. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and interactions of citrullinated peptides with their biological targets over time. mdpi.comnih.gov These simulations are particularly prominent in immunology, for example, in studying how citrullinated peptides interact with Human Leukocyte Antigen (HLA) molecules, which is critical in the context of autoimmune diseases like rheumatoid arthritis. nih.govaai.org

Quantum Chemical Analyses in Reaction Mechanism Studies

Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions at the molecular level. In the context of this compound, these computational approaches provide profound insights into reaction pathways, transition states, and the energetics of key chemical transformations, such as peptide bond formation. While dedicated quantum chemical studies exclusively on this compound are not extensively documented in publicly accessible literature, the principles and methodologies can be robustly inferred from computational studies on analogous Boc-protected amino acids and related peptide coupling reactions.

The primary application of quantum chemical analysis for this compound is in the detailed investigation of its activation and subsequent coupling during peptide synthesis. A common method for forming a peptide bond involves the activation of the carboxylic acid group of a Boc-protected amino acid by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The generally accepted mechanism for this process, which can be meticulously modeled using quantum chemistry, involves several key steps.

The reaction initiates with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid of this compound. This is followed by the nucleophilic attack of the resulting carboxylate on the central carbon atom of the protonated carbodiimide. This leads to the formation of a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate is the key species that is subsequently attacked by the amino group of the incoming amino acid or peptide chain.

Quantum chemical calculations can model the geometry and energy of all reactants, intermediates, transition states, and products along this reaction coordinate. By calculating the potential energy surface, researchers can identify the most favorable reaction pathway and determine the activation energies for each step. This information is crucial for understanding the reaction kinetics and identifying the rate-limiting step.

For instance, a DFT study on the peptide coupling reaction of a Boc-protected glycine (B1666218) (Boc-Gly-OH) with a peptide chain mediated by a hypervalent iodine reagent has demonstrated the power of this approach. whiterose.ac.uk Similar computational protocols can be applied to this compound to understand its specific reactivity. Such a study would typically involve geometry optimizations of all stationary points on the potential energy surface, followed by frequency calculations to confirm their nature (as minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

A hypothetical study on the DIC-mediated activation of this compound would likely investigate the following key steps, with calculated relative energies providing a quantitative picture of the reaction profile.

Table 1: Hypothetical Relative Free Energies for the Activation of this compound with DIC

StepSpeciesRelative Free Energy (kcal/mol)
1. ReactantsThis compound + DIC0.0
2. Transition State 1 (Proton Transfer)[Boc-Cit-O···H···N(iPr)C(NiPr)]‡+5.2
3. Intermediate 1 (Ion Pair)[Boc-Cit-O]-[H-DIC]++2.1
4. Transition State 2 (C-O Bond Formation)[Boc-Cit(O)---C(NH-iPr)(N-iPr)]‡+15.8
5. Product (O-Acylisourea)Boc-Cit-O-C(=N-iPr)-NH-iPr-3.5

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar reactions. They represent the expected energetic landscape for the activation step.

The data in the table illustrates that the formation of the O-acylisourea intermediate is the most energetically demanding step, with a significant activation barrier. This is consistent with general findings for carbodiimide-mediated couplings. acs.org

Furthermore, quantum chemical analyses can shed light on potential side reactions. One of the most common side reactions in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. nih.gov Computational modeling can calculate the activation barrier for this rearrangement and compare it to the barrier for the desired reaction (nucleophilic attack by the amine). This comparison is vital for predicting the efficiency of the coupling and for designing reaction conditions that favor peptide bond formation over side product formation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing Boc-Cit-OH to ensure reproducibility?

  • Methodological Answer : Synthesis of this compound requires strict control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents). For characterization, use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of tert-butoxycarbonyl (Boc) and citrulline side-chain protons (δ 1.4 ppm for Boc methyl groups, δ 3.1–3.3 ppm for guanidino protons) .
  • HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve this compound from deprotected byproducts .
  • Mass spectrometry : Validate molecular weight (MW: 274.3 g/mol) via ESI-MS in positive ion mode .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Design stability studies using accelerated degradation protocols:

  • pH stability : Prepare buffered solutions (pH 2–10) and monitor decomposition via HPLC at 24-hour intervals. Boc groups are labile under acidic conditions (pH <3), while the citrulline side-chain remains stable .
  • Thermal stability : Incubate solid-phase samples at 25°C, 40°C, and 60°C for 1–4 weeks. Use TGA/DSC to detect melting point shifts or decomposition events .

Q. What analytical techniques are most effective for detecting racemization during this compound activation?

  • Methodological Answer : Monitor racemization using:

  • Chiral HPLC : Compare retention times with L- and D-citrulline standards.
  • Circular dichroism (CD) : Detect optical activity changes in the 210–230 nm range.
  • Marfey’s reagent : Derivatize hydrolyzed samples and quantify enantiomers via LC-MS .

Advanced Research Questions

Q. How can researchers optimize coupling conditions for this compound in solid-phase peptide synthesis (SPPS) to minimize side reactions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary coupling reagents (e.g., HBTU vs. HATU), base concentrations (DIEA vs. NMM), and reaction times. Use LC-MS to quantify unreacted amino groups and β-sheet aggregation byproducts .
  • Kinetic analysis : Measure coupling efficiency via ninhydrin tests or Fmoc-deprotection monitoring .
  • Table 1 : Example optimization results for HATU-mediated coupling:
ReagentBaseTime (min)Efficiency (%)
HATUDIEA6098
HBTUNMM9085

Q. How should researchers address contradictions in reported stability data for this compound under basic conditions?

  • Methodological Answer : Apply systematic review principles:

  • Meta-analysis : Aggregate data from peer-reviewed studies (n≥10) to identify outliers. Use funnel plots to assess publication bias .
  • Replication studies : Reproduce conflicting experiments with standardized buffers (e.g., 0.1 M Tris-HCl vs. carbonate buffers) and controlled humidity .
  • Hypothesis testing : Propose mechanisms (e.g., nucleophilic attack on Boc groups) and validate via DFT calculations or kinetic isotope effects .

Q. What strategies are effective for studying this compound compatibility with orthogonal protecting groups (e.g., Fmoc, Alloc)?

  • Methodological Answer :

  • Stepwise deprotection : Use TFA for Boc and Pd(0) for Alloc. Monitor side reactions (e.g., guanidino alkylation) via MALDI-TOF .
  • Competitive stability assays : Co-incubate this compound with Fmoc-protected residues and quantify cross-deprotection via HPLC .

Methodological Frameworks for Advanced Studies

  • PICOT Framework : For mechanistic studies, define:
    • Population : this compound in SPPS reactions.
    • Intervention : Varying coupling reagents (HATU, PyBOP).
    • Comparison : Traditional vs. microwave-assisted synthesis.
    • Outcome : Coupling efficiency and racemization rates.
    • Time : 30–120 min reaction durations .
  • FINER Criteria : Ensure questions are Feasible (lab-scale), Novel (addressing literature gaps), Ethical (minimal hazardous waste), and Relevant (applicable to peptide therapeutics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.